molecular formula C8H15NO3S B13890343 n-Methyl-n-(4-oxocyclohexyl)methanesulfonamide

n-Methyl-n-(4-oxocyclohexyl)methanesulfonamide

Cat. No.: B13890343
M. Wt: 205.28 g/mol
InChI Key: NSEKKLXXVSAVKS-UHFFFAOYSA-N
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Description

n-Methyl-n-(4-oxocyclohexyl)methanesulfonamide: is an organic compound with the molecular formula C8H15NO3S and a molecular weight of 205.27 g/mol . This compound is characterized by the presence of a methanesulfonamide group attached to a cyclohexyl ring with a ketone functional group at the 4-position and a methyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Methyl-n-(4-oxocyclohexyl)methanesulfonamide typically involves the reaction of 4-oxocyclohexylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. Purification is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: n-Methyl-n-(4-oxocyclohexyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.

    Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of new sulfonamide derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are performed in solvents like ethanol or tetrahydrofuran under reflux conditions.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile at elevated temperatures.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: New sulfonamide derivatives.

Scientific Research Applications

n-Methyl-n-(4-oxocyclohexyl)methanesulfonamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical assays.

    Medicine: Explored for its therapeutic potential in the treatment of various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of n-Methyl-n-(4-oxocyclohexyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

    n-Methyl-n-(4-hydroxycyclohexyl)methanesulfonamide: Differing by the presence of a hydroxyl group instead of a ketone group.

    n-Methyl-n-(4-aminocyclohexyl)methanesulfonamide: Differing by the presence of an amino group instead of a ketone group.

Uniqueness: n-Methyl-n-(4-oxocyclohexyl)methanesulfonamide is unique due to the presence of the ketone functional group at the 4-position of the cyclohexyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs with hydroxyl or amino groups.

Properties

Molecular Formula

C8H15NO3S

Molecular Weight

205.28 g/mol

IUPAC Name

N-methyl-N-(4-oxocyclohexyl)methanesulfonamide

InChI

InChI=1S/C8H15NO3S/c1-9(13(2,11)12)7-3-5-8(10)6-4-7/h7H,3-6H2,1-2H3

InChI Key

NSEKKLXXVSAVKS-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCC(=O)CC1)S(=O)(=O)C

Origin of Product

United States

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